molecular formula C18H13F3N4O2 B15021234 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B15021234
M. Wt: 374.3 g/mol
InChI Key: PPRYXGCDBNVLIH-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidobenzimidazole class, characterized by a fused bicyclic core structure combining pyrimidine and benzimidazole moieties. The molecule features a 2-oxo group on the tetrahydropyrimidine ring and an N-[3-(trifluoromethyl)phenyl]carboxamide substituent at position 4 (Figure 1).

The synthesis of this compound involves the reaction of 2-aminobenzimidazole with maleic anhydride, forming the tetrahydropyrimidobenzimidazole core, followed by amidation with 3-(trifluoromethyl)aniline . Structural elucidation is typically performed via X-ray crystallography (using programs like SHELX ) and spectroscopic methods (¹H/¹³C NMR, IR, HRMS) .

Properties

Molecular Formula

C18H13F3N4O2

Molecular Weight

374.3 g/mol

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)10-4-3-5-11(8-10)22-16(27)14-9-15(26)24-17-23-12-6-1-2-7-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26)

InChI Key

PPRYXGCDBNVLIH-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains a tetrahydropyrimido[1,2-a]benzimidazole core , a carboxamide group , and a trifluoromethyl (CF₃) substituent . These elements dictate its reactivity:

  • Tetrahydropyrimidine ring : Susceptible to ring-opening or rearrangement under acidic/basic conditions.

  • Carboxamide group : Prone to hydrolysis or nucleophilic attack due to the amide linkage.

  • CF₃ substituent : Electron-withdrawing, enhancing stability of adjacent functional groups but potentially directing regioselectivity in electrophilic/oxidative processes.

2.1. Hydrolysis of the Carboxamide Group

Amide hydrolysis is a common reaction for such derivatives. Under acidic or basic conditions, the carboxamide could undergo:

  • Acidic hydrolysis : Conversion to a carboxylic acid.

  • Basic hydrolysis : Potential formation of an amine or ammonium salt.
    This reactivity is analogous to other amide-containing heterocycles, such as tetrahydropyrimidine derivatives .

2.2. Oxidative Dimerization

Inspired by oxidative dimerization studies in similar systems (e.g., thienopyridine derivatives oxidized by hypochlorite), the tetrahydropyrimido[1,2-a]benzimidazole core may undergo analogous transformations . For example:

  • Intermolecular cross-linking : Formation of dimerized products via cleavage of N–H or C–C bonds under oxidative conditions.

  • Mechanistic dependence on solvent : Solvent polarity may influence reaction pathways, as observed in thienopyridine oxidation studies .

2.3. Ring-Opening Reactions

The tetrahydropyrimidine ring may undergo ring-opening under:

  • Protic conditions : Acidic cleavage of the six-membered ring.

  • Nucleophilic attack : Reaction with nucleophiles (e.g., amines, alcohols) at electrophilic positions.

Stability and Reaction Conditions

Reaction Type Conditions Expected Outcome
HydrolysisAcidic (HCl) or basic (NaOH)Conversion to carboxylic acid or amine derivatives
Oxidative dimerizationHypochlorite (NaOCl)Formation of polycyclic dimers via intermolecular C–N bond formation
Ring-openingNucleophilic agents (e.g., NH₃)Fragmentation or rearrangement of the tetrahydropyrimidine core

Comparison with Similar Compounds

Core Structural Similarities and Substituent Variations

The tetrahydropyrimidobenzimidazole core is conserved across analogs, but variations in the carboxamide substituent significantly alter physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent (R Group) Key Features
Target Compound 3-(Trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; enhanced lipophilicity and stability
N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide 4-Fluorophenyl Moderate electron-withdrawing effect; smaller steric profile
N-(4-Methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide 4-Methylphenyl Electron-donating CH₃ group; increased solubility
N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)... Biphenyl derivative Extended aromatic system; potential for π-π interactions

Physicochemical and Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The CF₃ group (target compound) increases resistance to oxidative metabolism, whereas the CH₃ group (4-methylphenyl analog) may enhance solubility but shorten half-life .
  • Steric Effects : The bulky biphenyl derivative () could hinder membrane permeability but improve target engagement through extended aromatic interactions .

Biological Activity

The compound 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide represents a novel addition to the class of benzimidazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article presents a detailed overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H11F3N2O3C_{13}H_{11}F_3N_2O_3 . Its structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential applications in medicinal chemistry.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit substantial anticancer properties. For instance, compounds similar in structure to our compound have shown efficacy against multiple cancer cell lines. A study demonstrated that benzimidazole derivatives could inhibit growth in leukemia and melanoma cell lines at concentrations around 105M10^{-5}M . The specific compound under review may share these properties due to its structural similarities.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial effects. A comparative analysis showed that certain trifluoromethyl-substituted benzimidazoles exhibited significant activity against Gram-positive bacteria . The presence of the trifluoromethyl group in our compound suggests enhanced lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory activity of benzimidazole derivatives has been documented extensively. Compounds similar to our target have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process . It is hypothesized that our compound may exhibit similar inhibitory effects based on its structural framework.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds closely related to this compound.

StudyFocusFindings
Refaat et al. (2020)AnticancerDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 3 µM to 10 µM for related compounds.
Gowda et al. (2021)AntileukemicIdentified new benzimidazole derivatives with potent anti-leukemic activity; some showed IC50 values as low as 3 µM .
Mahama et al. (2023)AntiplasmodialEvaluated the antiplasmodial activity of benzimidazole derivatives; compounds showed effectiveness against P. falciparum .

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